molecular formula C15H19BrN2O3 B11786092 Tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

Tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

Cat. No.: B11786092
M. Wt: 355.23 g/mol
InChI Key: JSFCFNPSIBTINS-UHFFFAOYSA-N
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Description

Tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a dihydroisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dihydroisoxazole ring: This can be achieved through a cycloaddition reaction between an appropriate nitrile oxide and an alkene.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents such as N-bromosuccinimide (NBS).

    Attachment of the tert-butyl carbamate group: This can be done through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki coupling reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the dihydroisoxazole ring can interact with various enzymes and receptors. The tert-butyl carbamate group can undergo hydrolysis to release active compounds in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (4-bromophenyl)carbamate: Similar structure but lacks the dihydroisoxazole ring.

    Tert-butyl (4-chlorophenyl)carbamate: Similar structure with a chlorine atom instead of a bromine atom.

    Tert-butyl (4-fluorophenyl)carbamate: Similar structure with a fluorine atom instead of a bromine atom.

Uniqueness

Tert-butyl ((3-(4-bromophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is unique due to the presence of the dihydroisoxazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

IUPAC Name

tert-butyl N-[[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3/c1-15(2,3)20-14(19)17-9-12-8-13(18-21-12)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFCFNPSIBTINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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